molecular formula C15H15NO3S2 B6106478 4-Hydroxy-6-methyl-3-(7-thiophen-3-yl-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl)pyran-2-one

4-Hydroxy-6-methyl-3-(7-thiophen-3-yl-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl)pyran-2-one

Cat. No.: B6106478
M. Wt: 321.4 g/mol
InChI Key: YALIGXAHTOBHLV-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methyl-3-(7-thiophen-3-yl-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl)pyran-2-one is a complex organic compound that features a unique combination of functional groups, including a pyranone ring, a thiophene ring, and a thiazepine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-methyl-3-(7-thiophen-3-yl-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl)pyran-2-one typically involves multi-step reactions. One common approach is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions involve the use of various reagents and catalysts to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-methyl-3-(7-thiophen-3-yl-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl)pyran-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur, α-methylene carbonyl compounds, α-cyano esters, phosphorus pentasulfide, and various catalysts . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.

Scientific Research Applications

4-Hydroxy-6-methyl-3-(7-thiophen-3-yl-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl)pyran-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methyl-3-(7-thiophen-3-yl-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl)pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and thiazepine derivatives, such as:

Uniqueness

What sets 4-Hydroxy-6-methyl-3-(7-thiophen-3-yl-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl)pyran-2-one apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

4-hydroxy-6-methyl-3-(7-thiophen-3-yl-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl)pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S2/c1-9-6-12(17)14(15(18)19-9)11-7-13(21-5-3-16-11)10-2-4-20-8-10/h2,4,6,8,13,17H,3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALIGXAHTOBHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C2=NCCSC(C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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